
2-amino-2-(trifluoromethyl)butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(trifluoromethyl)butanoic acid is a synthetic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(trifluoromethyl)butanoic acid typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method is the use of trifluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of this compound with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
2-amino-2-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols .
科学研究应用
2-amino-2-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-amino-2-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-amino-4-(trifluoromethoxy)butanoic acid: A similar compound with a trifluoromethoxy group instead of a trifluoromethyl group.
2-amino-3-methyl-2-(trifluoromethyl)butanoic acid: Another analogue with a methyl group in addition to the trifluoromethyl group.
Uniqueness
2-amino-2-(trifluoromethyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
属性
分子式 |
C5H8F3NO2 |
|---|---|
分子量 |
171.12 g/mol |
IUPAC 名称 |
2-amino-2-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c1-2-4(9,3(10)11)5(6,7)8/h2,9H2,1H3,(H,10,11) |
InChI 键 |
OAUCKILENBSSDW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


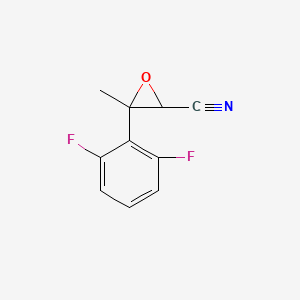
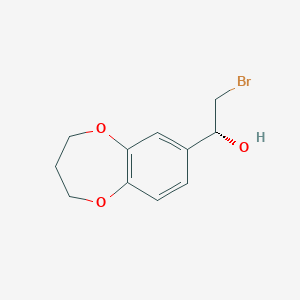
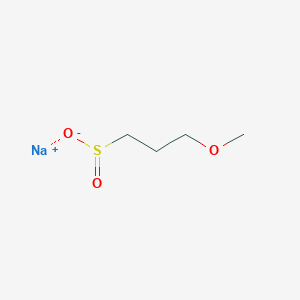
![6-bromo-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13162234.png)
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162243.png)
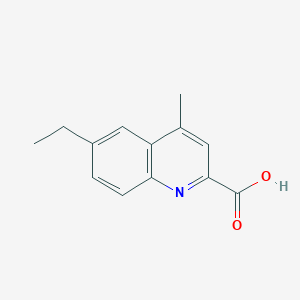
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)


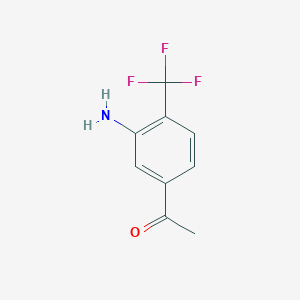
![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)
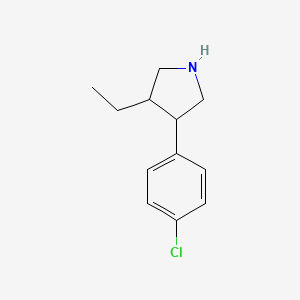
![N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13162302.png)
![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)
